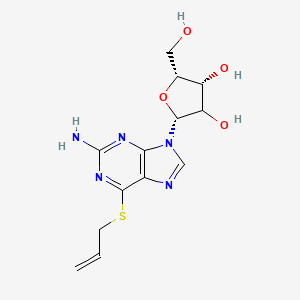
Dimethyl hexanedioate-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl hexanedioate-d8, also known as dimethyl adipate-d8, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of hexanedioic acid, commonly known as adipic acid. The molecular formula for this compound is C8H14O4, and it is primarily used in research applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl hexanedioate-d8 can be synthesized through the esterification of hexanedioic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated methanol (CD3OD) ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Dimethyl hexanedioate-d8 undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: Reduction of the ester can produce hexanediol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Hexanediol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Dimethyl hexanedioate-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and polymers, where isotopic labeling helps in understanding the properties and behavior of the materials.
作用機序
The mechanism of action of dimethyl hexanedioate-d8 is primarily related to its role as a tracer molecule. The incorporation of deuterium atoms allows researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying reaction mechanisms, metabolic pathways, and drug interactions. The deuterium atoms do not significantly alter the chemical properties of the compound, but they provide a distinct signature that can be detected using various analytical techniques.
類似化合物との比較
Dimethyl hexanedioate-d8 is similar to other isotopically labeled esters, such as:
Dimethyl succinate-d6: An isotopically labeled ester of succinic acid.
Dimethyl glutarate-d6: An isotopically labeled ester of glutaric acid.
Dimethyl sebacate-d10: An isotopically labeled ester of sebacic acid.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and its application in tracing studies. The presence of deuterium atoms provides a distinct advantage in analytical studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 |
InChIキー |
UDSFAEKRVUSQDD-SQUIKQQTSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
正規SMILES |
COC(=O)CCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


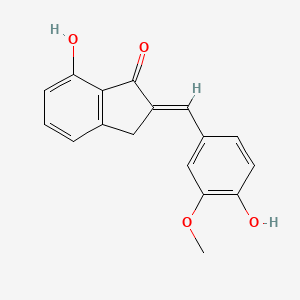
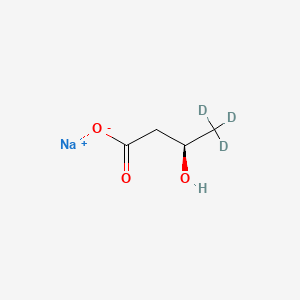
![[5'-13C]uridine](/img/structure/B12394831.png)

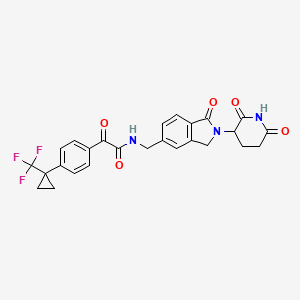
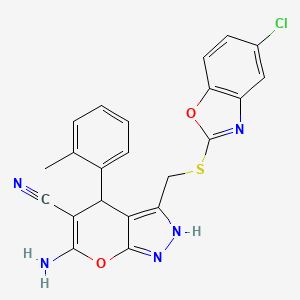
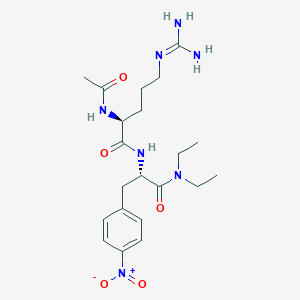

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

